3-Benzyl-3-phenylazetidine hydrochloride
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Overview
Description
3-Benzyl-3-phenylazetidine hydrochloride is a chemical compound with the molecular formula C16H18ClN. It is a member of the azetidine family, characterized by a four-membered nitrogen-containing ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-3-phenylazetidine hydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of benzylamine with phenylacetaldehyde under acidic conditions to form the azetidine ring. The hydrochloride salt is then obtained by treating the free base with hydrochloric acid .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-3-phenylazetidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the azetidine ring to more saturated derivatives.
Substitution: The benzyl and phenyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
Oxidation: Formation of benzyl ketones or phenyl aldehydes.
Reduction: Formation of saturated azetidine derivatives.
Substitution: Formation of substituted benzyl or phenyl derivatives.
Scientific Research Applications
3-Benzyl-3-phenylazetidine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of novel materials and polymers.
Mechanism of Action
The mechanism of action of 3-Benzyl-3-phenylazetidine hydrochloride involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The benzyl and phenyl groups may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3-Benzylazetidine: Lacks the phenyl group, which may affect its chemical reactivity and biological activity.
3-Phenylazetidine: Lacks the benzyl group, which may influence its binding properties and stability.
Azetidine: The simplest member of the azetidine family, lacking both benzyl and phenyl groups.
Uniqueness
3-Benzyl-3-phenylazetidine hydrochloride is unique due to the presence of both benzyl and phenyl groups, which confer distinct chemical and biological properties. These groups enhance the compound’s stability, reactivity, and potential therapeutic applications compared to simpler azetidine derivatives .
Properties
IUPAC Name |
3-benzyl-3-phenylazetidine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N.ClH/c1-3-7-14(8-4-1)11-16(12-17-13-16)15-9-5-2-6-10-15;/h1-10,17H,11-13H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKGPYHIJPXHUFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)(CC2=CC=CC=C2)C3=CC=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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